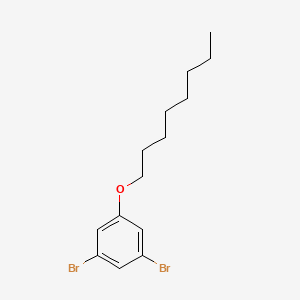

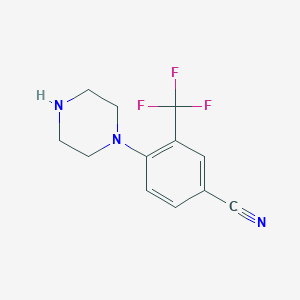

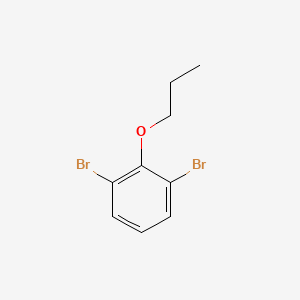

1,3-Dibromo-5-(octyloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dibromo-5-(octyloxy)benzene is a chemical compound with the CAS Number: 1240047-14-6 . It has a molecular weight of 364.12 and its IUPAC name is 1,3-dibromo-5-(octyloxy)benzene . The compound is typically stored at temperatures between 2-8°C and is usually in a liquid form .

Molecular Structure Analysis

The InChI code for 1,3-Dibromo-5-(octyloxy)benzene is 1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1,3-Dibromo-5-(octyloxy)benzene is a liquid at room temperature . It has a molecular weight of 364.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

1,3-Dibromo-5-(octyloxy)benzene and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, structural characterization, and applications in materials science. For instance, the study on ethynylferrocene compounds of 1,3,5-tribromobenzene illustrates the synthesis of new compounds through palladium-catalyzed cross-coupling reactions. These compounds exhibit chemically reversible oxidations, suggesting potential applications in electronic materials due to their unique electrochemical properties (Fink et al., 1997).

Molecular Interactions and Packing

Research on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, including C–Br...π(arene) and Br...Br interactions. These findings are crucial for understanding the solid-state properties of such compounds, which is essential for the design of advanced materials with specific functionalities (Manfroni et al., 2021).

Luminescence and Structural Dynamics

The structural dynamics of luminescent organic bromine-substituted complexes have been explored, with a focus on 1,4-dibromo-2,5-bis(octyloxy)benzene. These studies demonstrate the material's potential in optoelectronic applications, highlighting the importance of intermolecular interactions in determining the luminescent properties of organic compounds (Basuroy et al., 2017).

Applications in Organic Electronics

1,3-Dibromo-5-(octyloxy)benzene derivatives have also been investigated for their applications in organic electronics, such as in the development of organic thin film transistors. Studies on the thermal behavior and thin film properties of bis-pyrene compounds derived from similar structures underscore the potential of these materials in semiconducting applications, offering insights into the temperature's influence on their electrical properties (Constantinescu et al., 2015).

Photovoltaic Performance

The synthesis and application of a bulk tri(octyloxy)benzene moiety grafted onto fullerene demonstrate the compound's ability to induce highly ordered bulk heterojunction structures. This ordered active layer exhibits good photovoltaic performance, indicating the potential of 1,3-dibromo-5-(octyloxy)benzene derivatives in improving the efficiency of solar cell technologies (Zhang et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

1,3-dibromo-5-octoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWGWHRUQKVFOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-(octyloxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)